1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-phenylbutane-1,4-dione
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Overview
Description
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-phenylbutane-1,4-dione is a heterocyclic compound with complex chemical structure
Mechanism of Action
Target of Action
The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a part of the G-protein-coupled receptor family and plays a key role in several brain functions .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGluR2 . Allosteric modulators bind to a site different from the active site of the receptor, influencing receptor activity indirectly. As a NAM, this compound decreases the receptor’s response to glutamate, the primary excitatory neurotransmitter in the brain .
Biochemical Pathways
The mGluR2 receptors are involved in the modulation of synaptic transmission and neuronal excitability in the CNS by binding to glutamate . This binding activates the receptor to engage intracellular signaling partners, leading to various cellular events .
Pharmacokinetics
Similar compounds have shown improved plasma exposure when converted to cyclic forms . This suggests that the compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The inhibition of mGluR2 by this compound could potentially be useful in the treatment of various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies . This is based on findings with group-II receptor antagonists and negative allosteric modulators tested in laboratory animals .
Biochemical Analysis
Biochemical Properties
The compound 1-phenyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butane-1,4-dione plays a significant role in biochemical reactions, particularly as a NAM of mGluR2 . The mGluR2 is a part of the glutamatergic system in the central nervous system (CNS), which is crucial for several brain functions . The compound’s interaction with mGluR2 can modulate synaptic transmission and neuronal excitability in the CNS .
Cellular Effects
The effects of 1-phenyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butane-1,4-dione on cells are primarily mediated through its interaction with mGluR2 . By acting as a NAM of mGluR2, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-phenyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butane-1,4-dione involves its binding to mGluR2, leading to the modulation of the receptor’s activity . This can result in changes in gene expression and enzyme activity, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
It is known that the compound has a significant impact on mGluR2 activity, which can influence cellular function over time .
Metabolic Pathways
Given its role as a NAM of mGluR2, it is likely to interact with enzymes and cofactors associated with this receptor .
Preparation Methods
Synthetic Routes: : Preparation of this compound typically begins with the synthesis of its core pyrazolo[1,5-a]pyrazine structure, through the reaction of an appropriate diazo compound with a pyrazine derivative under controlled conditions. The reaction conditions must be meticulously optimized to obtain high yields and purity. Industrial Production : On an industrial scale, the compound can be produced through a multi-step synthesis involving the initial formation of intermediate compounds, followed by the final coupling reactions. Catalysts, solvents, and specific temperatures play vital roles in this production process.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common Reagents and Conditions : The oxidation reactions often employ oxidizing agents such as potassium permanganate or chromic acid under acidic or basic conditions. Reduction reactions may utilize hydrogen gas over a palladium catalyst or lithium aluminum hydride. Substitution reactions involve nucleophiles like halides or hydroxides under controlled temperatures and pressures. Major Products : These reactions yield diverse products, such as hydroxylated derivatives, reduced amines, or substituted pyrazolo-pyrazine compounds, depending on the reaction pathways and reagents used.
Scientific Research Applications
Chemistry: : The unique structure of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-phenylbutane-1,4-dione makes it a valuable synthetic building block in organic synthesis. It can be employed in the construction of more complex heterocyclic compounds and pharmaceuticals. Biology : This compound’s ability to interact with various biological targets has garnered interest in biochemical studies. It may serve as a scaffold for the development of enzyme inhibitors or receptor ligands. Medicine : Potential therapeutic applications include its role as a precursor in the synthesis of drugs targeting neurological disorders, cancer, or infectious diseases, due to its structural similarity to biologically active molecules. Industry : In industrial settings, it can be used as an intermediate in the synthesis of specialty chemicals, agricultural chemicals, and material science applications.
Comparison with Similar Compounds
Comparison with Others: : When compared to other heterocyclic compounds like pyrazoles, pyrazines, and pyrimidines, 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-phenylbutane-1,4-dione stands out due to its unique fused ring structure and substitution pattern. Similar Compounds : Similar compounds include pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[1,5-a]pyrazines. the distinct molecular architecture of this compound imparts unique chemical and biological properties, making it a compound of significant interest.
Properties
IUPAC Name |
1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-4-phenylbutane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-15(13-4-2-1-3-5-13)6-7-16(21)18-10-11-19-14(12-18)8-9-17-19/h1-5,8-9H,6-7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQQAIBCUQWLLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)CCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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